molecular formula C10H13NO B13160345 Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13160345
M. Wt: 163.22 g/mol
InChI Key: LCTVEUZJAIWKFR-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile typically involves a multi-step process. One common method includes the cycloisomerization of alkyne precursors catalyzed by silver (I) ions, followed by an oxa-[4+2]-cycloaddition to form the oxirane ring . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens up to form different products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]
  • 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]
  • Spiro-fused bicyclo[3,2,2]octatriene-cored triptycene

Uniqueness

Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile is unique due to its spirocyclic structure combined with the presence of an oxirane ring and a carbonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C10H13NO/c11-6-9-10(12-9)5-7-1-3-8(10)4-2-7/h7-9H,1-5H2

InChI Key

LCTVEUZJAIWKFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC23C(O3)C#N

Origin of Product

United States

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